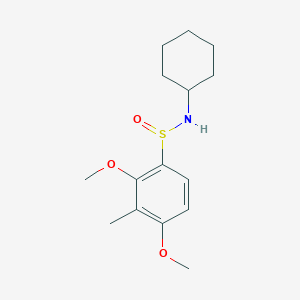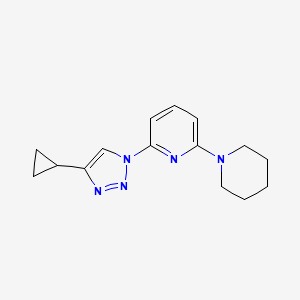![molecular formula C9H18N2O2 B2386352 <strong>Carbamate de tert-butyle N-[(1S,2S)-2-aminocyclobutyle]</strong> CAS No. 1374222-18-0](/img/structure/B2386352.png)
Carbamate de tert-butyle N-[(1S,2S)-2-aminocyclobutyle]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate: is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of carbamic acid and contains a tert-butyl group, which is known for its steric hindrance properties. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Applications De Recherche Scientifique
Chemistry: tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and can be used in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation .
Medicine: Its unique structure and reactivity make it a valuable tool for drug discovery and development .
Industry: In the industrial sector, tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate is used in the production of specialty chemicals and advanced materials. It can be employed in the synthesis of polymers, resins, and other high-performance materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutylamine derivative. One common method is the reaction of tert-butyl carbamate with (1S,2S)-2-aminocyclobutanol under appropriate conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where the tert-butyl group or the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or THF under inert atmosphere.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution; reactions are often carried out in polar solvents like DMF or DMSO
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with new functional groups replacing the original tert-butyl or amino groups
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in biochemical pathways and cellular processes. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound for its target .
Comparaison Avec Des Composés Similaires
tert-butyl carbamate: A simpler derivative with similar reactivity but lacking the cyclobutylamine moiety.
tert-butyl N-(2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of the aminocyclobutyl group.
tert-butyl N-methylcarbamate: Features a methyl group in place of the aminocyclobutyl group
Uniqueness: tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate is unique due to its specific stereochemistry and the presence of the cyclobutylamine moiety. This structural feature imparts distinct reactivity and binding properties, making it valuable for specialized applications in research and industry .
Propriétés
IUPAC Name |
tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVWCEYVNCWPKJ-BQBZGAKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H]1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2386271.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2386274.png)
![1-(1,3-Dimethyl-5,6-dihydropyrazolo[3,4-b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B2386275.png)
![(2,5-Dioxopyrrolidin-1-yl) 8-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;chloride](/img/structure/B2386281.png)
![N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-ynamide](/img/structure/B2386282.png)
![3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2386283.png)

![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2386287.png)


![Tert-butyl N-[[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate](/img/structure/B2386292.png)
